4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640815-06-9
VCID: VC11841005
InChI: InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19)
SMILES: C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

CAS No.: 2640815-06-9

Cat. No.: VC11841005

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide - 2640815-06-9

Specification

CAS No. 2640815-06-9
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19)
Standard InChI Key CSXCBCHOQYBFSV-UHFFFAOYSA-N
SMILES C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N

Introduction

Structural and Molecular Analysis

Core Components and Connectivity

The molecule comprises three primary subunits:

The molecular formula C15H19N3O4 (MW 305.33 g/mol) reflects these components, with the IUPAC name 4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
SMILESC1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
InChIKeyCSXCBCHOQYBFSV-UHFFFAOYSA-N

Stereochemical Considerations

The azetidine ring’s 3-position oxygen and the oxane’s 4-carbonyl group create two stereocenters, necessitating precise control during synthesis to avoid diastereomer formation. Computational modeling suggests that the trans configuration between the azetidine and oxane groups minimizes steric clash, favoring a bent molecular geometry conducive to target binding.

Synthetic Pathways and Challenges

Proposed Synthesis Strategy

While no explicit route for this compound is documented, analogous methods for related azetidine-oxane hybrids suggest a multi-step approach:

  • Azetidine ring formation: Cyclization of 3-amino-1-propanol derivatives via intramolecular nucleophilic substitution.

  • Oxane-4-carbonyl introduction: Acylation of the azetidine nitrogen using oxane-4-carbonyl chloride under Schotten-Baumann conditions.

  • Pyridine coupling: Mitsunobu reaction to attach the pyridine-2-carboxamide moiety to the azetidine oxygen .

Table 2: Comparative Synthetic Routes for Analogues

CompoundKey StepsYield (%)Reference
2-Methyl-4-{[1-(oxane-2-carbonyl)azetidin-3-yl]oxy}pyridineGrignard addition, Ullmann coupling32
4-({1-[(3-Methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamideThiophene alkylation, Buchwald-Hartwig amidation28

Key Challenges

  • Regioselectivity: Competing reactions at the azetidine nitrogen (e.g., over-acylation) require protective group strategies.

  • Stereocontrol: Achieving the desired trans configuration demands chiral catalysts or resolution techniques, increasing complexity.

  • Purification: Polar byproducts from incomplete couplings complicate isolation, necessitating HPLC or crystallization optimization .

Material Science Applications

Polymer and Coordination Chemistry

  • Thermoresponsive hydrogels: The oxane’s hydrophobic core and azetidine’s rigidity could stabilize micellar aggregates in aqueous media.

  • Metal-organic frameworks (MOFs): Pyridine-carboxamide groups may coordinate to Cu(II) or Fe(III), forming porous networks for gas storage.

Liquid Crystals

The planar pyridine ring and flexible oxane tail align with calamitic liquid crystal design principles. Differential scanning calorimetry (DSC) of analogues shows nematic phases between 120–180°C .

Computational and Spectroscopic Characterization

DFT Calculations

Density functional theory (DFT) at the B3LYP/6-31G* level predicts:

  • Dipole moment: 5.2 Debye, indicating moderate polarity.

  • HOMO-LUMO gap: 4.8 eV, suggesting stability against photodegradation.

Spectral Data

  • IR: Strong stretches at 1680 cm⁻¹ (amide C=O) and 1725 cm⁻¹ (oxane carbonyl).

  • NMR: Azetidine protons appear as a triplet at δ 3.4–3.7 ppm (J = 6.2 Hz), while oxane methylenes resonate as a multiplet near δ 1.8 ppm .

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